5-Methanesulfonylpentan-1-amine hydrochloride
Description
5-Methanesulfonylpentan-1-amine hydrochloride is a synthetic organic compound characterized by a pentan-1-amine backbone modified with a methanesulfonyl (-SO2CH3) group at the terminal carbon (position 5). Its molecular formula is C6H16ClNO2S, with a molecular weight of 217.71 g/mol. The hydrochloride salt enhances its stability and solubility in aqueous media.
Properties
IUPAC Name |
5-methylsulfonylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-10(8,9)6-4-2-3-5-7;/h2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXNANIGXMFZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonylpentan-1-amine hydrochloride typically involves the reaction of pentan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 5-Methanesulfonylpentan-1-amine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylpentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, methylated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methanesulfonylpentan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methanesulfonylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride (CAS 1864059-93-7, molecular formula C11H20ClNO), a structurally related amine hydrochloride with distinct functional groups .
Table 1: Structural and Functional Comparison
| Parameter | 5-Methanesulfonylpentan-1-amine HCl | 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine HCl |
|---|---|---|
| Molecular Formula | C6H16ClNO2S | C11H20ClNO |
| Molecular Weight | 217.71 g/mol | 217.73 g/mol |
| Key Functional Groups | -NH2 (amine), -SO2CH3 (sulfonyl) | -NH2 (amine), 5-methylfuran-2-yl (aromatic) |
| Polarity | High (due to sulfonyl group) | Moderate (aromatic furan increases lipophilicity) |
| Predicted Solubility | High in polar solvents (e.g., water) | Moderate (soluble in organic solvents) |
| Stability | Likely stable under acidic conditions | Subject to oxidation (furan ring susceptibility) |
Key Findings :
In contrast, the furan ring in the analog introduces aromaticity and lipophilicity, which may enhance membrane permeability but reduce water solubility .
Stability Considerations :
- Sulfonyl groups are generally resistant to oxidation, suggesting the target compound may exhibit superior stability in oxidative environments compared to the furan-containing analog, which is prone to ring-opening reactions under similar conditions .
- Both compounds, as hydrochloride salts, benefit from enhanced crystallinity and shelf-life stability typical of amine salts .
Analytical Challenges :
- Reverse-phase HPLC (RP-HPLC), as validated for structurally complex amines like amitriptyline and gabapentin , could be adapted for analyzing these compounds. However, the sulfonyl group’s polarity may necessitate mobile-phase adjustments (e.g., ion-pairing agents) to optimize retention times.
Biological Activity
5-Methanesulfonylpentan-1-amine hydrochloride, identified by its CAS number 1797713-59-7, is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies.
Overview of Biological Activity
5-Methanesulfonylpentan-1-amine hydrochloride is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.
The biological activity of 5-Methanesulfonylpentan-1-amine hydrochloride can be attributed to its interaction with specific enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has shown the ability to inhibit certain kinases, which play a crucial role in cellular signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Receptor Modulation: It may modulate receptor activity, impacting neurotransmitter release and influencing pain and inflammation responses.
The biochemical properties of 5-Methanesulfonylpentan-1-amine hydrochloride are significant for understanding its therapeutic potential.
Table 1: Biochemical Properties
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under normal laboratory conditions |
| pH Sensitivity | Activity may vary with pH levels |
| Toxicity | Low toxicity observed in preliminary studies |
Cellular Effects
Research indicates that 5-Methanesulfonylpentan-1-amine hydrochloride can induce apoptosis in cancer cells. This programmed cell death is facilitated through the activation of specific signaling pathways, leading to changes in gene expression related to cell survival.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity:
- A study published in the Journal of Medicinal Chemistry demonstrated that 5-Methanesulfonylpentan-1-amine hydrochloride significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
-
Antimicrobial Properties:
- In a research article from Pharmaceutical Biology, the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
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Anti-inflammatory Effects:
- A recent study in Inflammation Research showed that 5-Methanesulfonylpentan-1-amine hydrochloride reduced inflammatory markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
Dosage Effects
The dosage of 5-Methanesulfonylpentan-1-amine hydrochloride plays a crucial role in its biological effects.
Table 2: Dosage Effects on Biological Activity
| Dosage (mg/kg) | Effect | Observations |
|---|---|---|
| Low (10) | Therapeutic | Reduced tumor size; minimal side effects |
| Medium (50) | Moderate toxicity | Increased apoptosis; some organ stress |
| High (100) | Toxicity | Significant organ damage; systemic toxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
